molecular formula C25H23N3O6 B2828545 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899922-77-1

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2828545
CAS RN: 899922-77-1
M. Wt: 461.474
InChI Key: FORNRRVURPUFFK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O6 and its molecular weight is 461.474. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts upon treatment with various acids. These structural investigations contribute to understanding the compound's potential in forming stable complexes, which could be critical in pharmaceutical formulations and material science applications. The research highlights the compound's versatility in forming different structural entities, which could be leveraged for designing drug delivery systems or materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

A significant body of research has been devoted to evaluating the antitumor activity of quinazolinone derivatives. For instance, Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. This study underscores the potential of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide derivatives in contributing to the development of new anticancer drugs, offering a promising avenue for therapeutic intervention against various cancer types (Al-Suwaidan et al., 2016).

Synthesis of Novel Compounds

Research by Abu‐Hashem et al. (2020) illustrates the synthesis of novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents. This study signifies the role of quinazolinone derivatives in synthesizing new molecules with potential therapeutic applications, highlighting the compound's importance in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Biological Potentials

The work by Mehta et al. (2019) on synthesizing acetamide derivatives and evaluating their antimicrobial and anticancer activities through molecular docking studies showcases the compound's potential in the design of molecules with specific biological targets. This approach not only aids in the identification of compounds with desired biological activity but also enhances the understanding of the molecular basis of their action, paving the way for the rational design of drugs (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid. This intermediate is then coupled with 4-methoxyphenylacetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "anthranilic acid", "4-methoxyphenylacetic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 3: Coupling of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid with 4-methoxyphenylacetic acid in the presence of sulfuric acid and sodium acetate to form the final product, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 4: Purification of the final product by recrystallization from ethanol and water." ] }

CAS RN

899922-77-1

Molecular Formula

C25H23N3O6

Molecular Weight

461.474

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

FORNRRVURPUFFK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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